5-Ketobornyl acetate
Description
5-Ketobornyl acetate (IUPAC name: [(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] acetate) is a bicyclic monoterpene derivative characterized by a ketone group at the C5 position of the bornyl framework and an acetylated hydroxyl group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55658-18-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1,7,7-trimethyl-5-oxo-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7(13)15-10-5-8-9(14)6-12(10,4)11(8,2)3/h8,10H,5-6H2,1-4H3 |
InChI Key |
LJJDMLPORNJBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C(=O)CC1(C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ketobornyl acetate typically involves the acetylation of borneol followed by oxidation. The process can be summarized in the following steps:
Acetylation of Borneol: Borneol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form bornyl acetate.
Oxidation: Bornyl acetate is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to introduce the ketone group at the 5-position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Remote Oxidation of Isobornyl Acetate
5-Ketobornyl acetate is synthesized via CrO₃/HOAc/Ac₂O-mediated oxidation of (-)-isobornyl acetate. This reaction produces a 4:1 mixture of 5-ketoisobornyl acetate and its 6-keto isomer . The regioselectivity is influenced by steric and electronic factors in the bicyclic framework.
Key Data:
| Substrate | Reagents/Conditions | Products (Ratio) | Yield |
|---|---|---|---|
| (-)-Isobornyl acetate | CrO₃ in HOAc/Ac₂O, reflux | 5-Ketoisobornyl acetate (4) | 72%* |
| 6-Ketoisobornyl acetate (1) | 18%* |
*Yields estimated from product ratios .
Zn/HOAc Reduction of 5,6-Diketoisobornyl Acetate
This compound participates in regiospecific reductions. Treatment of 5,6-diketoisobornyl acetate with Zn/HOAc selectively reduces the C5 ketone, yielding 6-endo-hydroxyisobornyl acetate . This contrasts with camphorquinone reductions, which lack regioselectivity.
Key Data:
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 5,6-Diketoisobornyl acetate | Zn, HOAc, 25°C | 6-endo-Hydroxyisobornyl acetate | 89% |
Mechanistic Insight : The C2-acetate group directs reduction via steric shielding of the C6 ketone .
α-Hydroxylation
5-Ketoisobornyl acetate undergoes MoO₃/HMPA/C₅H₅N-mediated α-hydroxylation to form derivatives with adjacent hydroxyl and ketone groups. Subsequent thioketal formation and hydrolysis yield 6-endo-hydroxyisoborneol , confirmed by NMR .
Reaction Pathway:
-
α-Hydroxylation :
-
Thioketal Formation :
-
Hydrolysis :
Transition Metal-Catalyzed Fluorination
Bornyl acetate derivatives, including this compound, undergo Ni-catalyzed fluorination to produce exo-5-fluoro-bornyl acetate . This reaction leverages radical intermediates and demonstrates compatibility with complex terpene frameworks.
Key Data:
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound | Ar–Ni complex, F⁻ source, RT | exo-5-Fluoro-bornyl acetate | 51% |
Mechanism : Radical anion formation followed by fluorine transfer and reductive elimination .
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Chemistry: 5-Ketobornyl acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of 5-Ketobornyl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-ketobornyl acetate with structurally or functionally related acetates, focusing on molecular features, applications, and physicochemical properties.
Structural and Functional Group Comparisons
Physicochemical Properties
Research Findings and Industrial Relevance
- This compound remains understudied in industrial contexts compared to vinyl and cyclohexyl acetates. However, its structural complexity positions it as a candidate for specialty chemicals, particularly in enantioselective catalysis or natural product synthesis.
- Vinyl acetate dominates global markets, with annual production exceeding 6 million metric tons, driven by demand for PVA in construction and packaging .
- Cyclohexyl acetate sees niche use in cosmetics and food industries due to its mild odor and low volatility .
Biological Activity
5-Ketobornyl acetate (C12H18O3) is a bicyclic monoterpene that has garnered attention for its potential biological activities, particularly in the fields of inflammation modulation and immune response. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure which contributes to its unique biological properties. The compound is a derivative of bornyl acetate, with modifications that enhance its activity. Its molecular structure can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action, particularly in modulating inflammatory responses:
- Inhibition of Cytokine Production : Studies have shown that bornyl acetate, a related compound, inhibits the expression and production of pro-inflammatory cytokines such as IL-1β and TNF in human umbilical vein endothelial cells (HUVECs) and RAW 264.7 macrophages .
- Neutrophil Modulation : It has been demonstrated that compounds like this compound can inhibit neutrophil activation and chemotaxis, suggesting a potential role as an anti-inflammatory agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are significant. In vitro studies have highlighted its ability to reduce inflammation through various pathways:
- Neutrophil Activation : The compound has been shown to inhibit calcium influx in neutrophils induced by fMLF (formyl-methionyl-leucyl-phenylalanine), which is crucial for neutrophil activation .
- Cytotoxicity Assessment : Importantly, studies indicate that this compound does not exhibit cytotoxic effects on human neutrophils even at higher concentrations, reinforcing its safety profile as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
Safety and Toxicity
The safety profile of this compound is promising. In various toxicity assessments, it has been found to be non-toxic at concentrations significantly higher than those required to achieve biological effects. This aspect is critical for its potential application in therapeutic settings.
Q & A
What spectroscopic and chromatographic methods are optimal for characterizing 5-Ketobornyl acetate?
Basic
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm structural features like the ketone and acetate groups. Compare chemical shifts with computational predictions (e.g., DFT calculations) for validation.
- Infrared (IR) Spectroscopy: Identify carbonyl stretching frequencies (ketone: ~1700–1750 cm; acetate: ~1735–1765 cm) to distinguish functional groups.
- Chromatography: Employ HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Use GC-MS for volatile derivatives, ensuring retention times match certified standards.
- Reporting: Include raw spectral data in supplementary materials with baseline corrections and integration values .
How can researchers ensure reproducibility in synthesizing this compound?
Basic
Answer:
- Protocol Standardization: Document reaction parameters (catalyst loading, temperature ±1°C, solvent purity) and purification steps (e.g., recrystallization solvents, column chromatography gradients).
- Batch Validation: Characterize multiple synthesis batches using identical equipment (specify model numbers) and reagent sources.
- Data Sharing: Provide detailed experimental logs, including failed attempts and troubleshooting steps, in supplementary files to aid replication .
What experimental designs are robust for studying this compound’s stability under thermal stress?
Advanced
Answer:
- Factorial Design: Vary temperature (e.g., 40–100°C) and humidity (10–90% RH) in controlled chambers. Use isothermal TGA (thermogravimetric analysis) to quantify decomposition rates.
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life, using HPLC to track degradation products (e.g., bornyl alcohol, acetic acid).
- Statistical Validation: Perform triplicate runs with ANOVA to assess variance. Report 95% confidence intervals for activation energy calculations .
How to resolve contradictions in reported solubility profiles of this compound?
Advanced
Answer:
- Standardized Protocols: Use the shake-flask method at fixed temperatures (±0.1°C) with HPLC quantification. Pre-saturate solvents and validate equilibration times via repeated sampling.
- Computational Cross-Checks: Compare experimental data with Hansen Solubility Parameters (HSPs) or COSMO-RS simulations to identify outliers.
- Meta-Analysis: Systematically review literature using PRISMA guidelines to account for methodological differences (e.g., agitation speed, solvent grade) .
What safety protocols are critical for handling this compound?
Basic
Answer:
- PPE: Use nitrile gloves, safety goggles, and lab coats. Conduct work in fume hoods to prevent vapor inhalation.
- Spill Management: Neutralize spills with sodium bicarbonate and absorb using vermiculite. Avoid water to prevent hydrolysis.
- Storage: Keep in amber glass vials under inert gas (N/Ar) at 4°C. Reference SDS for emergency response (e.g., eye irrigation protocols) .
How to design a hypothesis-driven study on this compound’s bioactivity?
Advanced
Answer:
- Research Question Framing: Use the FLOAT method ( ) to define scope: “How does the C5 ketone group modulate this compound’s inhibition of enzyme X compared to bornyl acetate?”
- Controls: Include structurally analogous compounds (e.g., 5-hydroxybornyl acetate) and negative controls (DMSO vehicle).
- Dose-Response Analysis: Use nonlinear regression to calculate IC values with bootstrap resampling for error margins .
What statistical approaches address variability in catalytic studies of this compound derivatives?
Advanced
Answer:
- Blinding: Code samples and randomize testing order to minimize observer bias.
- Multivariate Analysis: Apply PCA (Principal Component Analysis) to disentangle substituent effects on catalytic efficiency.
- Error Propagation: Quantify uncertainty in turnover numbers using Monte Carlo simulations .
How to optimize synthetic routes for this compound to minimize by-products?
Advanced
Answer:
- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., bornyl intermediates).
- Design of Experiments (DoE): Vary catalysts (e.g., TEMPO vs. Mn(OAc)), solvents (polar aprotic vs. ethers), and temperatures in a fractional factorial design.
- Green Metrics: Calculate E-factors (kg waste/kg product) to compare routes. Prioritize atom-economical pathways (e.g., catalytic oxidation over stoichiometric reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
